

5-Bromoquinolin-8-amine: A Scaffolding Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromoquinolin-8-amine**

Cat. No.: **B1269898**

[Get Quote](#)

Abstract

5-Bromoquinolin-8-amine, a halogenated derivative of the versatile 8-aminoquinoline scaffold, stands as a pivotal starting material for a multitude of research endeavors. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom and a chelating amino group—offer a rich playground for synthetic chemists, medicinal chemists, and material scientists. This technical guide provides an in-depth exploration of the untapped research potential of **5-Bromoquinolin-8-amine**. We will delve into its burgeoning role in medicinal chemistry as a precursor for novel therapeutic agents, its utility in coordination chemistry for the design of functional metal complexes, and its versatility as a building block in advanced organic synthesis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to inspire and guide future investigations into this promising molecule.

Introduction: The Quinoline Core and the Promise of 5-Bromoquinolin-8-amine

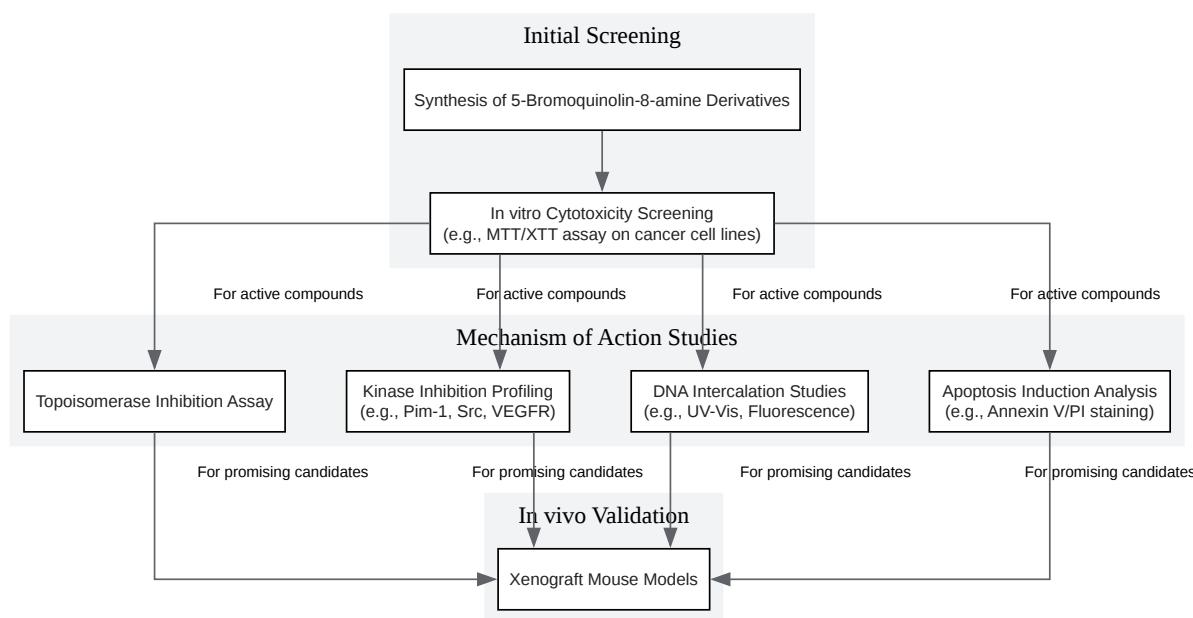
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.^[1] From the historical antimalarial drug quinine to modern anticancer agents, the quinoline moiety has consistently proven to be a valuable pharmacophore. **5-Bromoquinolin-8-amine** (Figure 1) emerges as a particularly interesting derivative. The presence of a bromine atom at the 5-position provides a handle for a variety of cross-coupling reactions, allowing for the introduction

of diverse substituents to modulate biological activity and physicochemical properties.[\[2\]](#) Simultaneously, the 8-amino group, in conjunction with the quinoline nitrogen, forms a potent bidentate chelation site for a wide array of metal ions.[\[3\]](#)[\[4\]](#) This dual functionality makes **5-Bromoquinolin-8-amine** a highly versatile platform for the development of new chemical entities.

Figure 1: Chemical Structure of **5-Bromoquinolin-8-amine**

Property	Value	Reference
CAS Number	53472-18-7	[5]
Molecular Formula	C ₉ H ₇ BrN ₂	[5]
Molecular Weight	223.07 g/mol	[5]
Appearance	Off-white to yellow powder	-
Melting Point	109-110 °C	-

Potential Research Area 1: Medicinal Chemistry and Drug Discovery


The inherent biological activity of the quinoline nucleus makes **5-Bromoquinolin-8-amine** a prime candidate for derivatization in drug discovery programs. The following subsections outline key therapeutic areas where this scaffold holds significant promise.

Anticancer Agent Development

Quinoline derivatives have a well-documented history as anticancer agents, acting through various mechanisms including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways.[\[6\]](#) The bromo- and amino- functionalities on **5-Bromoquinolin-8-amine** offer multiple avenues for creating libraries of novel anticancer compounds.

2.1.1. Mechanism of Action & Signaling Pathways

Research has shown that quinoline-based compounds can exert their anticancer effects by targeting several critical cellular processes. A logical workflow for investigating the anticancer potential of new **5-Bromoquinolin-8-amine** derivatives would involve a tiered screening approach.

[Click to download full resolution via product page](#)

Caption: Workflow for Anticancer Drug Discovery with **5-Bromoquinolin-8-amine** Derivatives.

2.1.2. Reported Anticancer Activities of Related Compounds

While data specifically on **5-Bromoquinolin-8-amine** is emerging, studies on closely related 8-hydroxy- and 8-methoxy-bromoquinoline derivatives have shown significant antiproliferative activity against a range of cancer cell lines.

Compound	Cancer Cell Line	IC ₅₀ (µg/mL)	Reference
5,7-Dibromo-8-hydroxyquinoline	A549 (Lung)	5.8	[7]
5,7-Dibromo-8-hydroxyquinoline	HT29 (Colon)	5.4	[7]
5,7-Dibromo-8-hydroxyquinoline	MCF7 (Breast)	16.5	[7]
5,7-Dibromo-8-hydroxyquinoline	HeLa (Cervical)	18.7	[7]
5,7-Dicyano-8-hydroxyquinoline	C6 (Glioblastoma)	6.7	[6]
5,7-Dicyano-8-hydroxyquinoline	HeLa (Cervical)	10.3	[6]

Antimicrobial and Antifungal Applications

The quinoline scaffold is also a cornerstone in the development of antimicrobial and antifungal agents. Derivatives of 5-amino-7-bromoquinolin-8-ol have demonstrated potent activity against both bacteria and fungi.[1]

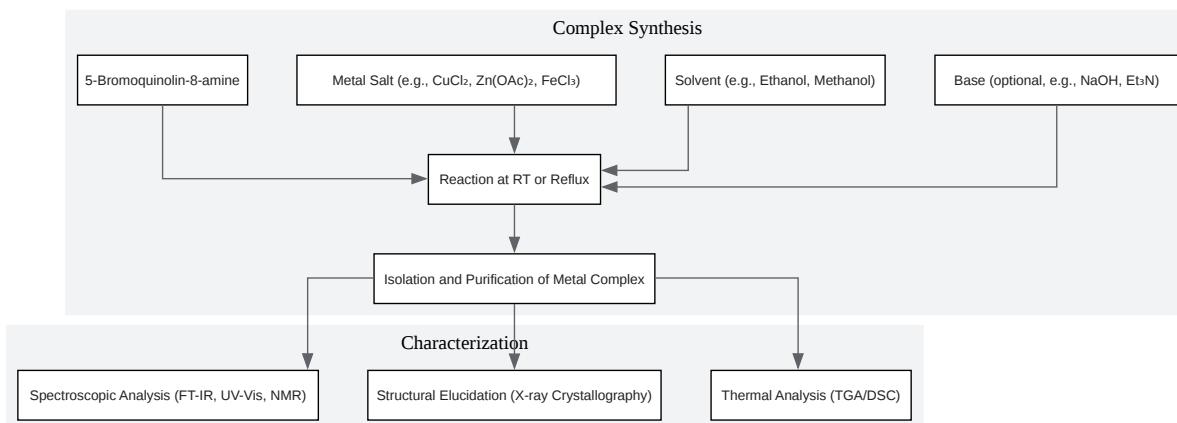
2.2.1. Experimental Protocol: Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives

This protocol is adapted from the work of Krishna et al.[1] and demonstrates a potential synthetic route for derivatizing a related scaffold.

- Starting Material: 5-amino-7-bromoquinolin-8-ol.
- Reaction: To a solution of 5-amino-7-bromoquinolin-8-ol (1 mmol) and triethylamine (2 mmol) in dry tetrahydrofuran (THF) at 0°C, a solution of the desired sulfonyl chloride (1 mmol) in dry THF is added dropwise.
- Reaction Time and Temperature: The reaction mixture is stirred for 6 hours at room temperature.

- Work-up: The solvent is evaporated under reduced pressure.
- Purification: The resulting residue is purified by washing with n-hexane and diethyl ether to yield the pure sulfonate derivative.

2.2.2. Reported Antimicrobial Activities


Derivative of 5-amino-7-bromoquinolin-8-ol				
	Bacterial Strain	Antifungal Strain	Activity	Reference
Biphenyl-4-sulfonate	Staphylococcus aureus, Bacillus megaterium	Aspergillus niger, Penicillium spinulosum	Potent	[1]
2-hydroxy-5-nitrobenzenesulfonate	Klebsiella pneumoniae, Pseudomonas aeruginosa	Aspergillus niger, Penicillium spinulosum	Potent	[1]

Potential Research Area 2: Coordination Chemistry and Materials Science

The 8-aminoquinoline moiety is a classic bidentate ligand, capable of forming stable complexes with a wide range of metal ions.[\[3\]](#)[\[4\]](#) The resulting metalloquinolates often exhibit unique photophysical properties and enhanced biological activities compared to the free ligand.

Synthesis of Novel Metal Complexes

The synthesis of metal complexes with **5-Bromoquinolin-8-amine** can be achieved through straightforward reaction with various metal salts. The general approach involves the reaction of the ligand with a metal(II) or metal(III) salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the amino group.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **5-Bromoquinolin-8-amine** metal complexes.

Potential Applications of Metal Complexes

- **Catalysis:** Transition metal complexes of 8-aminoquinoline derivatives can act as catalysts in various organic transformations. The electronic properties of the ligand can be tuned by modifying the substituents on the quinoline ring, thereby influencing the catalytic activity of the metal center.
- **Luminescent Materials:** 8-Hydroxyquinoline metal complexes, particularly with Al(III) and Zn(II), are well-known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs).^{[8][9]} **5-Bromoquinolin-8-amine** complexes could be explored for similar applications, with the bromine atom providing a site for further functionalization to fine-tune the emission color and quantum yield.

- Enhanced Biological Activity: Chelation of a biologically active ligand to a metal ion can lead to a synergistic enhancement of its therapeutic effect. The resulting complex may have improved cell permeability and the ability to interact with different biological targets.

Potential Research Area 3: A Versatile Building Block in Organic Synthesis

The presence of both an amino group and a bromo group on the **5-Bromoquinolin-8-amine** scaffold allows for a wide range of synthetic transformations, making it a valuable building block for the construction of complex molecular architectures.

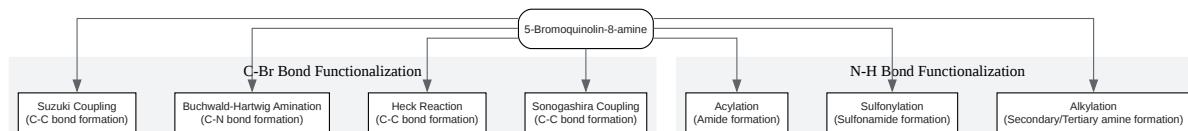
Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

- Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent.[10][11] This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents at the 5-position.

General Reaction Scheme: **5-Bromoquinolin-8-amine** + R-B(OH)₂ --[Pd catalyst, Base]--> 5-R-quinolin-8-amine

- Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromoquinoline with an amine.[12][13][14] This is an efficient way to introduce a variety of amino substituents at the 5-position, further expanding the chemical space for biological screening.


General Reaction Scheme: **5-Bromoquinolin-8-amine** + R₂N --[Pd catalyst, Base]--> 5-(R₂N)-quinolin-8-amine

Functionalization of the Amino Group

The 8-amino group can be readily functionalized through various reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.

- **Sulfonylation:** Reaction with sulfonyl chlorides to form sulfonamides, a common pharmacophore in many drugs.[1]
- **Reductive Amination:** Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

[Click to download full resolution via product page](#)

Caption: Synthetic versatility of **5-Bromoquinolin-8-amine**.

Conclusion and Future Outlook

5-Bromoquinolin-8-amine is a molecule poised for significant scientific exploration. Its synthetic accessibility and the presence of two distinct and reactive functional groups provide a robust platform for the development of novel compounds with diverse applications. In medicinal chemistry, the scaffold holds immense potential for the discovery of new anticancer, antimicrobial, and antifungal agents. In the realm of coordination chemistry, it offers the opportunity to create functional metal complexes for catalysis and materials science. Furthermore, its utility as a versatile building block in organic synthesis opens doors to the creation of complex and previously inaccessible molecular architectures. It is our hope that this technical guide will serve as a catalyst for further research into the rich and varied chemistry of **5-Bromoquinolin-8-amine**, ultimately leading to new discoveries and innovations across multiple scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [5-Bromoquinolin-8-amine: A Scaffolding Guide to Unexplored Research Frontiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269898#potential-research-areas-for-5-bromoquinolin-8-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com